molecular formula C8H4F6INO B14798941 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

Cat. No.: B14798941
M. Wt: 371.02 g/mol
InChI Key: PZRSWIKZCUEHLT-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of the iodine atom at the 5-position of the pyridine ring.

    Methylation: Addition of a methyl group at the 4-position.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position.

    Trifluoromethylation: Addition of the trifluoromethyl group at the 2-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: It may participate in redox reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic processes.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for biological studies.

Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique chemical properties.

Industry

    Agrochemicals: Possible application in the development of pesticides or herbicides.

    Materials Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(trifluoromethyl)pyridine: Lacks the iodine and trifluoromethoxy groups.

    5-Iodo-3-(trifluoromethoxy)pyridine: Lacks the methyl and trifluoromethyl groups.

Uniqueness

The presence of both trifluoromethoxy and trifluoromethyl groups, along with the iodine atom, imparts unique electronic and steric properties to 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, making it distinct from other pyridine derivatives.

Properties

Molecular Formula

C8H4F6INO

Molecular Weight

371.02 g/mol

IUPAC Name

5-iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F6INO/c1-3-4(15)2-16-6(7(9,10)11)5(3)17-8(12,13)14/h2H,1H3

InChI Key

PZRSWIKZCUEHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1I)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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